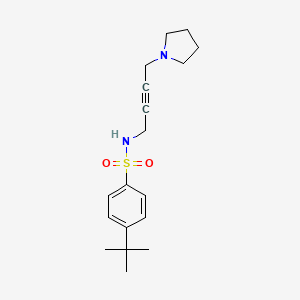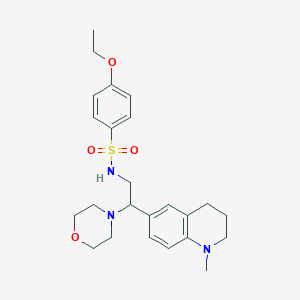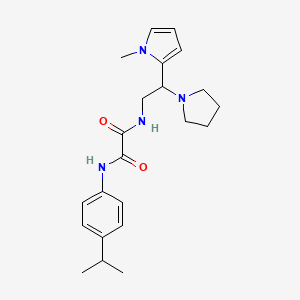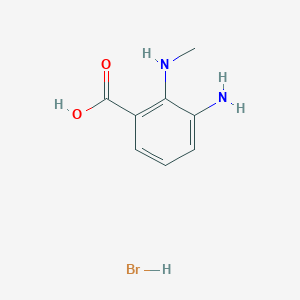![molecular formula C16H15N7O2S B2373684 3-[メチル(1-{[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル}アゼチジン-3-イル)アミノ]-1λ6,2-ベンゾチアゾール-1,1-ジオン CAS No. 2200214-01-1](/img/structure/B2373684.png)
3-[メチル(1-{[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル}アゼチジン-3-イル)アミノ]-1λ6,2-ベンゾチアゾール-1,1-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C16H15N7O2S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
この化合物のベンゾチアゾール骨格は、抗がん剤としての可能性について研究されています。研究者らは、乳がん、肺がん、大腸がんを含むさまざまながん細胞株に対するその効果を調査してきました。 予備的な研究では、細胞増殖を阻害し、アポトーシスを誘導する可能性があることが示唆されており、がん治療のさらなる調査の候補となっています .
抗菌活性
この化合物のトリアゾロピリダジノン部分は、抗菌性を示すことが実証されています。グラム陽性菌とグラム陰性菌の両方、および真菌株に対して評価されています。 研究者らは、その作用機序と感染症の治療における潜在的な用途に興味を持っています .
神経保護効果
構造内のピリミジン-ピペラジンフラグメントは、その潜在的な神経保護特性のために注目を集めています。研究では、神経細胞の生存率、酸化ストレス、神経炎症に対する影響を調査してきました。 研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患における役割を解明することを目指しています .
抗炎症活性
融合したトリアゾールコアは、抗炎症効果に関連付けられています。研究者らは、サイトカイン産生やNF-κBシグナル伝達を含む炎症経路に対するその影響を調査してきました。 この化合物の炎症を調節する能力は、自己免疫疾患や慢性炎症性疾患に影響を与える可能性があります .
抗ウイルス性
多様な複素環成分を考えると、調査ではこの化合物の抗ウイルス活性を調査してきました。単純ヘルペスウイルス(HSV)やインフルエンザなどのRNAウイルスやDNAウイルスに対してテストされています。 研究者らは、その作用機序と抗ウイルス薬開発における潜在的な用途を理解することに熱心です .
光物理的特性
生物学的用途に加えて、この化合物は興味深い光物理的挙動を示します。研究者らは、その吸収および発光スペクトル、蛍光特性、および量子収率を研究してきました。 このような洞察は、オプトエレクトロニクス、センサー、イメージング剤における用途に役立ちます .
特性
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-21(16-12-4-2-3-5-13(12)26(24,25)20-16)11-8-22(9-11)15-7-6-14-18-17-10-23(14)19-15/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZLOTLGUCEFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2373601.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/new.no-structure.jpg)
![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2373605.png)


![Methyl 4-[(3,5-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2373611.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2373612.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2373616.png)



![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
